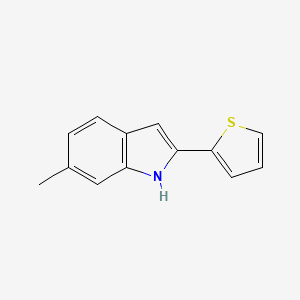![molecular formula C16H13Cl2N3O3 B11553540 N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B11553540.png)
N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and hydroxylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the following steps:
Formation of the hydrazine derivative: This involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate acylating agent to form the hydrazine derivative.
Condensation reaction: The hydrazine derivative is then reacted with 4-hydroxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
科学的研究の応用
N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: can be compared with similar compounds such as:
- N-(3,4-DICHLOROPHENYL)-2-(3,5-DIMETHYLPHENOXY)ACETAMIDE
- N-(3,4-DICHLOROPHENYL)PROPANAMIDE
- N-(3,4-DICHLOROPHENYL)-3-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical properties and applications.
特性
分子式 |
C16H13Cl2N3O3 |
|---|---|
分子量 |
366.2 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C16H13Cl2N3O3/c17-13-6-3-11(7-14(13)18)20-15(23)8-16(24)21-19-9-10-1-4-12(22)5-2-10/h1-7,9,22H,8H2,(H,20,23)(H,21,24)/b19-9+ |
InChIキー |
KUVJQGXJIDUGRO-DJKKODMXSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11553461.png)
![2,2-bis(3-methylphenyl)-N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide](/img/structure/B11553465.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11553470.png)
![N'-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide](/img/structure/B11553472.png)
![(4Z)-1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11553479.png)
![2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11553485.png)
![4-(morpholin-4-yl)-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11553487.png)
![N,N'-[benzene-1,3-diyldi(E)methylylidene]dinaphthalen-2-amine](/img/structure/B11553489.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11553490.png)
![4-Bromo-2-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11553498.png)
![4-chloro-N'-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B11553502.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553504.png)

![2-bromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553529.png)
